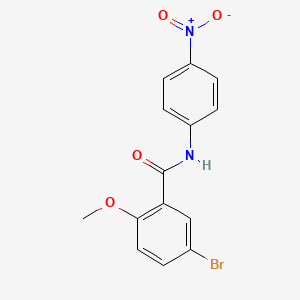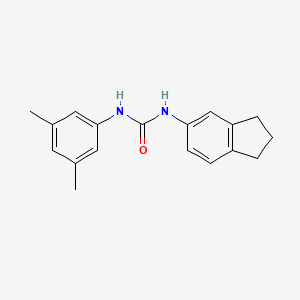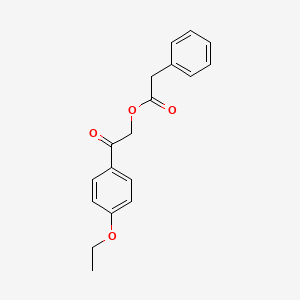![molecular formula C18H21ClO3 B4963380 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as Spiro-OMeTAD, is a widely used hole-transport material (HTM) in perovskite solar cells (PSCs). It is a small organic molecule that has been extensively studied due to its excellent electrical properties, high hole mobility, and stability. Spiro-OMeTAD has been found to be an efficient hole-transporting material in PSCs, which are considered one of the most promising technologies for next-generation solar cells.
作用機序
Spiro-OMeTAD acts as a hole-transporting material in PSCs, facilitating the movement of positive charges from the perovskite layer to the electrode. The mechanism of action of Spiro-OMeTAD involves the formation of a charge transfer complex with the perovskite layer, which enables efficient charge transfer. The high hole mobility and stability of Spiro-OMeTAD make it an ideal material for this application.
Biochemical and Physiological Effects:
Spiro-OMeTAD has not been extensively studied for its biochemical and physiological effects. However, some studies have reported cytotoxicity and genotoxicity of Spiro-OMeTAD in certain cell lines. Further research is needed to fully understand the potential toxicity of Spiro-OMeTAD and its impact on human health.
実験室実験の利点と制限
Spiro-OMeTAD has several advantages as a hole-transport material in PSCs. It has high hole mobility, excellent electrical properties, and stability, which make it an ideal material for this application. However, Spiro-OMeTAD is relatively expensive compared to other 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones, and its synthesis requires careful control of the reaction conditions and purification steps. Additionally, Spiro-OMeTAD is sensitive to moisture and oxygen, which can lead to degradation and reduced performance in PSCs.
将来の方向性
There are several future directions for the research on Spiro-OMeTAD. One area of focus is the development of new synthetic methods for Spiro-OMeTAD that are more efficient and cost-effective. Researchers are also investigating the use of alternative 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones that can replace Spiro-OMeTAD in PSCs. Additionally, studies are being conducted to understand the mechanism of action of Spiro-OMeTAD in PSCs and to optimize its performance through the use of dopants, solvents, and additives. Finally, researchers are exploring the potential toxicity of Spiro-OMeTAD and the development of safer materials for PSCs.
合成法
Spiro-OMeTAD can be synthesized via a multi-step process involving the reaction between 4-chlorobenzaldehyde and 2,2-dimethylmalonic acid. The reaction leads to the formation of a spirocyclic intermediate, which is then converted to Spiro-OMeTAD through a series of reactions involving various reagents and solvents. The synthesis of Spiro-OMeTAD requires careful control of the reaction conditions and purification steps to obtain a high-quality product.
科学的研究の応用
Spiro-OMeTAD has been extensively studied in the field of PSCs due to its excellent electrical properties and stability. It has been found to be an efficient hole-transporting material in PSCs, leading to high power conversion efficiencies (PCEs). Researchers have also investigated the effect of various factors such as dopants, solvents, and additives on the performance of Spiro-OMeTAD-based PSCs. The results of these studies have provided insights into the optimization of PSCs and the development of new materials for improved performance.
特性
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBSUPIHLOVNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)


![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)

![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)